N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide
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Overview
Description
N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide: is a chemical compound that features a unique structure combining a cyanocyclohexyl group with a methylpyridazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 6-methylpyridazine-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyano group.
Scientific Research Applications
Chemistry: N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
N-(4-Cyanotetrahydro-2H-pyran-4-yl) derivatives: These compounds share a similar cyano group but differ in the ring structure, leading to different chemical and biological properties.
N-(1-Cyanocyclohexyl)acetamide: This compound has a similar cyano group and cyclohexyl ring but differs in the acetamide moiety, affecting its reactivity and applications.
Uniqueness: N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide is unique due to its combination of a cyanocyclohexyl group with a methylpyridazine carboxamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-methylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-7-11(8-15-17-10)12(18)16-13(9-14)5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZJKCXXBMRIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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